Choline Chloride-13C3

Description

BenchChem offers high-quality Choline Chloride-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Choline Chloride-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

142.60 g/mol |

IUPAC Name |

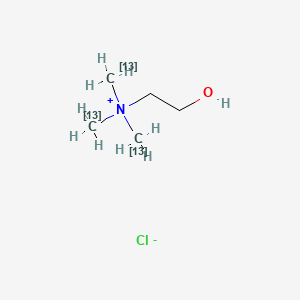

2-hydroxyethyl-tri((113C)methyl)azanium chloride |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1+1,2+1,3+1; |

InChI Key |

SGMZJAMFUVOLNK-HCULJTSZSA-M |

Isomeric SMILES |

[13CH3][N+]([13CH3])([13CH3])CCO.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Choline Chloride-13C3 and its chemical properties

An In-depth Technical Guide to Choline (B1196258) Chloride-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline Chloride-13C3 is a stable isotope-labeled form of choline chloride, an essential nutrient and a quaternary ammonium (B1175870) salt.[1][2] In this molecule, the three methyl groups attached to the nitrogen atom are substituted with the heavy carbon isotope, ¹³C. This isotopic labeling makes it an invaluable tool in metabolic research and quantitative analysis, as it is chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass.

Primarily, Choline Chloride-13C3 serves two key functions in a research setting:

-

Metabolic Tracer: It is used to trace the metabolic fate of choline through various biochemical pathways in vitro and in vivo, enabling detailed metabolic flux analysis.[1][3]

-

Internal Standard: It is employed as an internal standard for highly accurate quantification of unlabeled choline and its metabolites in complex biological samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][3]

This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and experimental applications of Choline Chloride-13C3.

Chemical and Physical Properties

Choline Chloride-13C3 is a white to pale yellow crystalline powder. Its fundamental properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| IUPAC Name | (2-hydroxyethyl)tri(¹³C)methylazanium chloride | |

| Synonym(s) | 2-hydroxy-N,N,N-tri(methyl-13C)ethan-1-aminium chloride | |

| CAS Number | Not available for this specific isotopologue | |

| Unlabeled CAS | 67-48-1 | [4] |

| Molecular Formula | C₂¹³C₃H₁₄ClNO | [5][6] |

| Molecular Weight | 142.60 g/mol | [5][6] |

| Purity | ≥98% (Typical) | [5] |

Table 2: Solubility and Storage

| Parameter | Details | Reference |

| Solubility | ||

| In Water | 60 mg/mL (420.76 mM) | [7] |

| In DMSO | ≥ 140 mg/mL (981.77 mM) | [7] |

| Storage (Solid) | Store at room temperature under an inert atmosphere. | [8] |

| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | [1][7] |

Metabolic Pathways of Choline

Choline is a central node in cellular metabolism, participating in three primary pathways.[9] The use of Choline Chloride-13C3 allows researchers to trace the flow of the ¹³C-labeled methyl groups through these interconnected networks.

-

Phosphorylation (Kennedy Pathway): This pathway is responsible for the de novo synthesis of phosphatidylcholine (PC), a critical component of cell membranes.[9][10]

-

Oxidation: Choline is oxidized in the liver and kidneys to form betaine. Betaine is a vital methyl donor in the one-carbon metabolism cycle, where it contributes to the remethylation of homocysteine to form methionine.[11][12]

-

Acetylation: In cholinergic neurons, choline is acetylated by choline acetyltransferase (ChAT) to produce the neurotransmitter acetylcholine, which is essential for nerve signaling.[9][11]

Experimental Protocols

The most common application of Choline Chloride-13C3 is as an internal standard for quantification of choline and its metabolites by isotope dilution mass spectrometry.

General Protocol: Quantification in Plasma by LC-MS/MS

This protocol outlines a representative method for measuring choline levels in plasma. Researchers should optimize parameters for their specific instrumentation and sample types.

1. Preparation of Standards and Internal Standard (IS):

-

Prepare a stock solution of Choline Chloride-13C3 (e.g., 1 mg/mL in water).

-

From this, prepare a working internal standard solution (e.g., 10 µM).

-

Prepare a series of calibration standards of unlabeled choline chloride of known concentrations.

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the Choline Chloride-13C3 internal standard working solution.

-

Add 150 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous is typically used to retain and elute choline.

-

-

Mass Spectrometry (MS): Operate in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Monitor the specific mass-to-charge (m/z) transitions for both the analyte (unlabeled choline) and the internal standard (¹³C₃-choline).

-

Unlabeled Choline Transition (example): Q1: 104.1 m/z → Q3: 60.1 m/z

-

¹³C₃-Choline Transition (example): Q1: 107.1 m/z → Q3: 63.1 m/z

-

4. Data Analysis:

-

Integrate the peak areas for both the unlabeled choline and the ¹³C₃-choline transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of choline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Choline Chloride-13C3 is an essential tool for researchers in metabolism, neuroscience, and drug development. Its utility as a stable isotope tracer allows for the precise mapping of choline's metabolic fate, while its role as an internal standard ensures the highest accuracy in quantitative studies. The methodologies and data presented in this guide provide a foundational understanding for the effective application of this powerful research compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. invivochem.net [invivochem.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope.com [isotope.com]

- 5. Choline Chloride-13C3 - MedChem Express [bioscience.co.uk]

- 6. immunomart.com [immunomart.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Choline Chloride-13C3|BLD Pharm [bldpharm.com]

- 9. imrpress.com [imrpress.com]

- 10. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Phospholipase D and Choline Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Principle of Metabolic Tracing with Choline Chloride-¹³C₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing utilizing stable isotopes has become an indispensable tool in understanding the intricate network of biochemical pathways that underpin cellular function in both healthy and diseased states. Choline (B1196258), an essential nutrient, plays a pivotal role in a multitude of cellular processes, including the synthesis of the major membrane phospholipid, phosphatidylcholine, the neurotransmitter acetylcholine (B1216132), and the methyl donor betaine. The metabolism of choline is frequently dysregulated in various pathologies, most notably in cancer, making it a compelling area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the principles and methodologies for tracing choline metabolism using Choline Chloride-¹³C₃, a stable isotope-labeled tracer. We will delve into the core metabolic pathways, present detailed experimental protocols, and offer quantitative insights into the dynamics of choline metabolism, with a particular focus on applications in cancer research and drug development.

Core Principles of ¹³C₃-Choline Metabolic Tracing

Metabolic tracing with Choline Chloride-¹³C₃ relies on the introduction of a "heavy" version of choline into a biological system. The ¹³C₃-label is on the three methyl groups of the choline molecule. As the cells take up and metabolize this labeled choline, the ¹³C atoms are incorporated into downstream metabolites. By using sensitive analytical techniques such as mass spectrometry, the ¹³C-labeled metabolites can be distinguished from their unlabeled counterparts based on their increased mass. This allows for the precise tracking and quantification of the flow of choline through its various metabolic fates, providing a dynamic view of pathway activity.

Key Metabolic Fates of Choline

Choline is primarily metabolized through three key pathways, each with critical cellular functions:

-

The Kennedy Pathway (CDP-Choline Pathway): This is the primary route for the synthesis of phosphatidylcholine (PC), an essential component of cellular membranes. Choline is first phosphorylated by Choline Kinase (Chk) to produce phosphocholine (B91661). This is a critical regulatory step and is often upregulated in cancer.[1][2] Phosphocholine is then converted to CDP-choline, which is subsequently combined with diacylglycerol to form phosphatidylcholine.

-

Oxidation to Betaine: In the mitochondria, choline can be oxidized to betaine. Betaine is a crucial methyl donor in one-carbon metabolism, participating in the remethylation of homocysteine to methionine.

-

Synthesis of Acetylcholine: In cholinergic neurons, choline is a direct precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a process catalyzed by choline acetyltransferase.

Signaling Pathways and Regulation in Cancer

The dysregulation of choline metabolism in cancer is often linked to alterations in key signaling pathways. The upregulation of Choline Kinase alpha (Chkα) is a hallmark of many cancers and has been associated with oncogenic signaling pathways such as the MAPK pathway .[3] Increased Chkα activity leads to elevated levels of phosphocholine, which can act as a second messenger, promoting cell proliferation and survival.[1][4] This makes the enzymes of the choline metabolic pathway, particularly Chkα, attractive targets for cancer therapy.

Experimental Workflow for ¹³C₃-Choline Metabolic Tracing

A typical metabolic tracing experiment with ¹³C₃-Choline Chloride involves several key stages, from cell culture to data analysis.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the labeling period.

-

Labeling Medium: Prepare culture medium containing a known concentration of Choline Chloride-¹³C₃. A common approach is to replace 50% of the unlabeled choline chloride with the ¹³C₃-labeled form.

-

Labeling: Once cells have attached and are in the exponential growth phase, replace the standard culture medium with the pre-warmed labeling medium.

-

Time Course: Incubate the cells for various time points (e.g., 0, 2, 8, 24, 48 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.

Metabolite Extraction

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Add a pre-chilled extraction solvent to the cells. A commonly used method is a two-phase liquid-liquid extraction using a mixture of methanol, chloroform, and water. This separates the polar metabolites (including choline and phosphocholine) in the aqueous phase from the lipids (including phosphatidylcholine) in the organic phase.

-

Sample Collection: Collect the aqueous and organic phases separately. The cell debris can be pelleted by centrifugation.

-

Drying and Reconstitution: Dry the collected fractions, for example, under a stream of nitrogen. Reconstitute the dried extracts in a solvent compatible with the subsequent LC-MS analysis.

LC-MS/MS Analysis

-

Chromatography: For the analysis of polar choline metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. A zwitterionic or diol-based HILIC column can effectively separate choline, phosphocholine, and other polar metabolites.

-

Mobile Phases: A typical mobile phase system for HILIC consists of a high organic content solvent (e.g., acetonitrile) and an aqueous solvent with a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). A gradient from high to low organic content is used to elute the polar compounds.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used for its high sensitivity and specificity. Specific precursor-product ion transitions are monitored for both the unlabeled (¹²C) and ¹³C-labeled versions of each metabolite.

| Parameter | Setting |

| Chromatography | |

| Column | HILIC (e.g., ZIC-pHILIC, 2.1 x 100 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the MRM transitions of both the unlabeled and ¹³C-labeled metabolites.

-

Isotopic Correction: Correct for the natural abundance of ¹³C in the unlabeled metabolites.

-

Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of the ¹³C label in each metabolite at each time point using the following formula:

FE (%) = [¹³C-labeled metabolite area] / ([¹³C-labeled metabolite area] + [Unlabeled metabolite area]) * 100

Quantitative Data Presentation

The following table provides a representative example of the time-dependent fractional enrichment of ¹³C in key choline metabolites in a cancer cell line after incubation with 50% ¹³C₃-Choline Chloride.

| Time (hours) | ¹³C₃-Choline (%) | ¹³C₃-Phosphocholine (%) | ¹³C₃-Phosphatidylcholine (%) | ¹³C₃-Betaine (%) |

| 0 | 0 | 0 | 0 | 0 |

| 2 | 48 | 25 | 5 | 2 |

| 8 | 49 | 45 | 15 | 8 |

| 24 | 50 | 48 | 35 | 15 |

| 48 | 50 | 49 | 45 | 20 |

Note: This data is illustrative and will vary depending on the cell type, experimental conditions, and the specific cancer model.

Visualization of Choline Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of choline and their relevance in a cancer context.

Applications in Drug Development

Metabolic tracing with ¹³C₃-Choline Chloride is a powerful tool in the drug development pipeline:

-

Target Validation: By tracing the metabolic flux through the choline pathways, researchers can validate the functional importance of specific enzymes (e.g., Chkα) in cancer cell metabolism.

-

Mechanism of Action Studies: This technique can be used to elucidate the mechanism of action of drugs that target choline metabolism. For instance, a decrease in the fractional enrichment of ¹³C in phosphocholine after treatment with a Chkα inhibitor would confirm target engagement and efficacy.

-

Biomarker Discovery: Altered levels of ¹³C-labeled choline metabolites can serve as pharmacodynamic biomarkers to monitor treatment response in preclinical models.

-

Screening for Novel Therapeutics: Isotope tracing can be integrated into high-throughput screening platforms to identify novel compounds that modulate choline metabolism.

Conclusion

Metabolic tracing with Choline Chloride-¹³C₃ provides a robust and quantitative method to investigate the dynamic rewiring of choline metabolism in various biological contexts, particularly in cancer. The detailed experimental protocols and data analysis workflows presented in this guide offer a framework for researchers, scientists, and drug development professionals to leverage this powerful technique. By elucidating the intricate details of choline metabolism, we can uncover novel therapeutic targets and develop more effective strategies to combat diseases characterized by metabolic dysregulation.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Choline Chloride-¹³C₃ in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) is an essential nutrient that plays a critical role in cellular structure, signaling, and metabolism. Its metabolic fate is intricately linked to key cellular processes, including membrane synthesis, neurotransmission, and one-carbon metabolism. The use of stable isotope-labeled compounds, such as Choline Chloride-¹³C₃, has become an indispensable tool for elucidating the dynamics of choline metabolism in both normal and pathological states. This technical guide provides an in-depth overview of the applications of Choline Chloride-¹³C₃ in cellular metabolism, with a focus on experimental design, data interpretation, and the underlying biochemical pathways.

Choline's primary metabolic pathways involve its phosphorylation to phosphocholine, which is then incorporated into phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes.[1] Alternatively, choline can be oxidized to betaine (B1666868), which serves as a crucial methyl donor in the methionine cycle.[1] Understanding the flux through these pathways is paramount, particularly in cancer research, where altered choline metabolism is a recognized hallmark.[1][2]

Core Applications of Choline Chloride-¹³C₃

Choline Chloride-¹³C₃ serves as a powerful tracer to investigate various aspects of cellular metabolism:

-

Lipid Metabolism and Membrane Synthesis: By tracing the incorporation of the ¹³C₃-labeled choline headgroup into phosphatidylcholine and other phospholipids, researchers can quantify the rate of membrane biosynthesis. This is particularly relevant in studies of cell proliferation and cancer, where rapid membrane synthesis is required.[1][3]

-

One-Carbon Metabolism: The oxidation of choline to betaine links it to the methionine cycle. Tracing the ¹³C-labeled methyl groups from choline allows for the investigation of their contribution to S-adenosylmethionine (SAM)-dependent methylation reactions, which are vital for epigenetic regulation and other cellular processes.[1]

-

Metabolic Flux Analysis (MFA): ¹³C MFA is a quantitative method used to determine the rates of metabolic reactions within a cell.[4] Choline Chloride-¹³C₃ can be used in conjunction with other stable isotope tracers, such as ¹³C-labeled glucose and glutamine, to build comprehensive models of cellular metabolism.[4]

-

Drug Discovery and Development: By understanding how disease states, such as cancer, alter choline metabolism, researchers can identify potential therapeutic targets. Choline Chloride-¹³C₃ can be used to screen for drugs that modulate choline uptake or enzymatic activity within the choline metabolic network.

Experimental Design and Protocols

The successful application of Choline Chloride-¹³C₃ as a metabolic tracer requires careful experimental design and execution. Below are key considerations and a general protocol for cell culture-based experiments.

Key Experimental Parameters

| Parameter | Typical Range/Value | Considerations |

| Cell Type | Various (e.g., cancer cell lines, primary cells) | Metabolic characteristics can vary significantly between cell types. |

| Choline Chloride-¹³C₃ Concentration | 10 - 100 µM | Should be comparable to the concentration of unlabeled choline in the culture medium to accurately trace metabolic pathways.[1] |

| Labeling Duration | Minutes to >96 hours | Dependent on the turnover rate of the metabolites of interest. Short-term labeling is suitable for measuring initial uptake and phosphorylation rates, while longer-term labeling is necessary to observe incorporation into complex lipids and downstream metabolites.[1] |

| Cell Density | 0.2 x 10⁶ cells/well (6-well plate) | Should be optimized to ensure sufficient cell numbers for analysis without reaching overconfluence, which can alter metabolism.[1] |

| Analytical Method | LC-MS, NMR | The choice of analytical platform depends on the specific metabolites being measured and the desired sensitivity. |

General Experimental Workflow for ¹³C-Choline Tracing in Cultured Cells

References

- 1. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choline metabolic profiling by magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid metabolism in T47D human breast cancer cells: 31P and 13C-NMR studies of choline and ethanolamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Choline Metabolism Pathways with Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of choline (B1196258) metabolism, focusing on the application of stable isotope tracing and mass spectrometry to elucidate pathway dynamics. It is designed to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key metabolic and experimental workflows.

Introduction: The Central Role of Choline and Isotope Tracing

Choline is an essential nutrient vital for numerous physiological processes, including the synthesis of the major membrane phospholipid, phosphatidylcholine (PC), and the neurotransmitter acetylcholine.[1][2] It is also a key player in lipid transport and one-carbon metabolism through its oxidation product, betaine (B1666868).[1][2][3] Given its central role, aberrant choline metabolism is implicated in various pathologies, including liver disease, neurological disorders, and cancer.[4][5][6]

Stable isotope tracing, coupled with mass spectrometry, has become an indispensable tool for dynamically investigating cellular metabolism.[7][8][9] By introducing nutrients labeled with heavy, non-radioactive isotopes (like deuterium (B1214612) or carbon-13), researchers can track the metabolic fate of these precursors through various biochemical reactions.[8][10] This approach provides a dynamic view of metabolic flux—the rate of turnover of molecules through a pathway—which cannot be captured by static measurements of metabolite concentrations alone.[8][11]

This guide details the primary pathways of choline metabolism, the selection of appropriate stable isotope tracers, and the analytical methodologies required to quantify metabolic flux.

Core Pathways of Choline Metabolism

Choline homeostasis is maintained through three principal metabolic pathways: the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway for phosphatidylcholine synthesis, the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway for de novo choline synthesis (primarily in the liver), and the oxidation pathway for betaine production.

The Kennedy (CDP-Choline) Pathway

This is the primary route for synthesizing phosphatidylcholine (PC) in all nucleated mammalian cells.

-

Phosphorylation: Choline is first phosphorylated by choline kinase (CK) to form phosphocholine (B91661).

-

Activation: CTP:phosphocholine cytidylyltransferase (CT) catalyzes the reaction of phosphocholine with cytidine triphosphate (CTP) to produce CDP-choline.

-

Final Step: Choline phosphotransferase (CPT) transfers the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) molecule to form PC.

The PEMT Pathway

Primarily active in the liver, this pathway synthesizes PC through the sequential methylation of phosphatidylethanolamine (PE).[7] It provides a mechanism for de novo synthesis of choline moieties. The methyl groups are donated by S-adenosylmethionine (SAM).[7]

The Oxidation Pathway

In the mitochondria of liver and kidney cells, choline can be irreversibly oxidized to betaine.[3]

-

First Oxidation: Choline dehydrogenase (CHDH) converts choline to betaine aldehyde.

-

Second Oxidation: Betaine aldehyde dehydrogenase (BALDH) converts betaine aldehyde to betaine. Betaine then serves as a critical methyl donor in the one-carbon metabolism cycle, converting homocysteine to methionine in a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT).[12]

Stable Isotope Tracers for Choline Metabolism

The choice of stable isotope tracer is critical as it determines which pathways can be monitored.[13] Deuterated (D) and carbon-13 (¹³C) labeled precursors are most common.

Table 1: Common Stable Isotope Tracers in Choline Metabolism

| Tracer | Labeled Moiety | Key Pathway(s) Traced | Typical Application | References |

|---|---|---|---|---|

| d9-Choline | Trimethyl-d9 | CDP-Choline Pathway | Measuring flux to phosphocholine and phosphatidylcholine.[7][14] | [7][14][15] |

| ¹³C₃-Choline | Methyl-¹³C₃ | CDP-Choline & Oxidation Pathways | Tracing the choline headgroup and its methyl groups into one-carbon metabolism.[12] | [12] |

| d4-Ethanolamine | 1,1,2,2-d4 | Kennedy Pathway (for PE) | Quantifying phosphatidylethanolamine synthesis, a precursor for the PEMT pathway. | [7] |

| d3-Methionine | Methyl-d3 | PEMT Pathway | Specifically measures the de novo synthesis of phosphatidylcholine in the liver via PE methylation.[7] |[7] |

Using d9-choline allows for the specific tracing of exogenous choline through the Kennedy pathway to produce d9-labeled phosphatidylcholine (d9-PC).[14] In contrast, d3-methionine introduces a labeled methyl group, which is transferred to PE by the PEMT enzyme, resulting in d3-, d6-, and d9-PC species, thereby quantifying the flux through this specific pathway.[7]

Experimental Design and Workflow

A typical stable isotope tracing experiment involves several key stages, from administering the labeled compound to analyzing the mass isotopomer distribution in downstream metabolites. The overall goal is to measure the rate of incorporation of the heavy isotope into the metabolite pool of interest.

Detailed Experimental Protocols

The following sections outline a generalized protocol for a stable isotope tracing experiment using d9-choline in cell culture, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., HCT116 or MCF7) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.[12]

-

Medium Preparation: Prepare culture medium (e.g., RPMI-1640) containing the stable isotope tracer. For d9-choline, a typical final concentration might be 10-100 µM, replacing the unlabeled choline in the medium.[11][15]

-

Labeling: After allowing cells to adhere, replace the standard medium with the isotope-containing medium.

-

Incubation: Culture the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of isotope incorporation. For steady-state analysis, a longer incubation (e.g., 72-96 hours) may be used.[12]

Metabolite Extraction

This protocol is adapted from standard lipid and aqueous metabolite extraction procedures.[1][16]

-

Washing: Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quenching/Lysis: Add 400 µL of a cold (-20°C) methanol (B129727)/chloroform (2:1, v/v) solution to each well to quench metabolic activity and lyse the cells.[1][16] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Phase Separation: Add 250 µL of a methanol/chloroform/water (2:1:0.8, v/v/v) solution.[1] Vortex vigorously and centrifuge at ~3000 x g for 10 minutes to separate the aqueous and organic phases.

-

Collection:

-

Aqueous Phase: Carefully collect the upper aqueous layer, which contains water-soluble metabolites like choline, phosphocholine, and betaine.

-

Organic Phase: Collect the lower organic layer, which contains lipid-soluble metabolites like phosphatidylcholine and sphingomyelin.

-

-

Drying and Reconstitution: Dry the separated phases under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried aqueous extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of water).[1] Reconstitute the organic extract in a solvent like methanol or isopropanol (B130326).

LC-MS/MS Analysis

Analysis is typically performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[4][17]

-

Chromatography (Aqueous Metabolites):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separating polar choline metabolites.[4]

-

Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: A gradient from high organic to high aqueous content.

-

-

Chromatography (Lipid Metabolites):

-

Column: A C18 or C8 reverse-phase column.

-

Mobile Phase: Solvents typically include water, acetonitrile, and isopropanol with additives like ammonium formate or acetate.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode is standard for choline compounds.[1][17]

-

Detection: Use MRM to specifically detect and quantify each analyte and its isotopically labeled counterpart based on their unique precursor-to-product ion transitions. An isotope-labeled internal standard (e.g., d13-choline) should be spiked into all samples before extraction to correct for matrix effects and processing variability.[4]

-

Table 2: Example MRM Transitions for d9-Choline Tracing

| Analyte | Label | Precursor Ion (m/z) | Product Ion (m/z) | Note |

|---|---|---|---|---|

| Choline | Unlabeled (d0) | 104.1 | 60.1 | Quantifier |

| Choline | Labeled (d9) | 113.1 | 69.1 | Tracer |

| Phosphocholine | Unlabeled (d0) | 184.1 | 86.1 | Kennedy Pathway Intermediate |

| Phosphocholine | Labeled (d9) | 193.1 | 95.1 | Kennedy Pathway Intermediate |

| Betaine | Unlabeled (d0) | 118.1 | 59.1 | Oxidation Pathway Product |

| Betaine | Labeled (d9) | 127.1 | 68.1 | Oxidation Pathway Product |

| PC (16:0/18:1) | Unlabeled (d0) | 760.6 | 184.1 | Precursor ion scan for PC headgroup |

| PC (16:0/18:1) | Labeled (d9) | 769.6 | 193.1 | Precursor ion scan for d9-PC headgroup |

Note: Specific m/z values for PC species will vary based on their fatty acid composition. The transitions shown for PC represent a common precursor ion scan used to identify all lipids containing a phosphocholine (m/z 184) or d9-phosphocholine (m/z 193) headgroup.[18]

Quantitative Data & Analysis

After LC-MS/MS analysis, the peak areas for the labeled (M+n) and unlabeled (M+0) forms of each metabolite are integrated. This data can be used to determine metabolite concentrations and calculate metabolic flux.

Representative Concentrations

The concentration of choline and its metabolites can vary significantly between different tissues and physiological states.

Table 3: Example Concentrations of Choline and Betaine in Human Plasma

| Analyte | Concentration Range (µmol/L) | Reference |

|---|---|---|

| Free Choline | 9.8 – 18.5 | [19] |

| Betaine | 15.2 – 66.3 |[19] |

Calculating Metabolic Flux

A key metric derived from stable isotope tracing is the Fractional Synthesis Rate (FSR) , which represents the fraction of the metabolite pool that is newly synthesized per unit of time. For a given metabolite, it can be calculated from the enrichment of its labeled form over time.

For phosphatidylcholine (PC) synthesis from d9-choline, the enrichment can be calculated as: Enrichment (%) = [Peak Area (d9-PC)] / [Peak Area (d9-PC) + Peak Area (d0-PC)] * 100

Plotting this enrichment over a time course allows for the calculation of the initial rate of synthesis. In studies of acute lung injury in children, measurable incorporation of methyl-d9 choline into both surfactant and serum PC was demonstrated, with peak incorporations reaching 0.7% in bronchoalveolar lavage fluid and 3.0% in serum.[20] This highlights the ability to quantify tissue-specific synthesis rates in vivo.[20]

Applications in Research and Drug Development

Understanding choline metabolism dynamics is crucial in several key areas:

-

Oncology: Cancer cells often exhibit upregulated choline metabolism to support rapid proliferation and membrane synthesis, making enzymes like choline kinase a potential therapeutic target.[12][21] Tracing studies can quantify this upregulation and assess the efficacy of targeted inhibitors.

-

Liver Disease: Conditions like non-alcoholic fatty liver disease (NAFLD) are associated with altered phospholipid metabolism.[7] Stable isotope tracing can dissect the relative contributions of the CDP-choline and PEMT pathways to hepatic lipid accumulation.[7]

-

Neurology: As a precursor to acetylcholine, choline metabolism is fundamental to neuroscience. Isotope tracing can be used to study the dynamics of neurotransmitter synthesis and turnover in models of neurological disease.

-

Drug Metabolism: Investigating how drugs impact lipid metabolism is critical. Isotope tracing provides a powerful readout for assessing off-target effects on major metabolic pathways like choline synthesis.

Conclusion

Stable isotope tracing offers an unparalleled window into the dynamics of choline metabolism. By combining labeled precursors like d9-choline with advanced LC-MS/MS analysis, researchers can move beyond static measurements to quantify the flux through key biosynthetic and catabolic pathways. The detailed protocols and data presented in this guide provide a foundational framework for professionals seeking to apply these powerful techniques to uncover novel biological insights and advance therapeutic development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. Genetic Variation in Choline-Metabolizing Enzymes Alters Choline Metabolism in Young Women Consuming Choline Intakes Meeting Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sensusimpact.com [sensusimpact.com]

- 7. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]

- 11. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. adc.bmj.com [adc.bmj.com]

- 21. Evaluation of deuterated 18F- and 11C-labeled choline analogs for cancer detection by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

Choline Chloride-13C3 as a Substrate for Choline Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) kinase (ChoK) is a pivotal enzyme in the Kennedy pathway, catalyzing the ATP-dependent phosphorylation of choline to phosphocholine (B91661).[1] This reaction is the initial and committed step in the de novo synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes essential for cellular structure, signaling, and proliferation.[1] In numerous malignancies, a significant upregulation of ChoK, particularly the ChoKα isoform, has been observed. This leads to elevated levels of phosphocholine, which not only contributes to membrane biogenesis in rapidly dividing cancer cells but also acts as a mitogenic signaling molecule. The reliance of cancer cells on this pathway has positioned ChoK as a promising therapeutic target for the development of novel anti-cancer agents.[2][3]

Stable isotope-labeled compounds, such as Choline Chloride-13C3, are invaluable tools for elucidating metabolic pathways and quantifying enzymatic activity.[4] Choline Chloride-13C3, a non-radioactive, stable isotope-labeled version of choline chloride, serves as an excellent substrate for choline kinase. Its use in conjunction with mass spectrometry-based detection methods allows for precise tracing of choline metabolism and accurate quantification of choline kinase activity in various biological systems. This technical guide provides a comprehensive overview of the use of Choline Chloride-13C3 as a substrate for choline kinase, including relevant signaling pathways, quantitative data, and detailed experimental protocols.

Choline Kinase Signaling Pathways

Choline kinase activity is intricately linked with key oncogenic signaling pathways. The upregulation of ChoK in cancer is often driven by the Ras-Raf-MAPK and PI3K-Akt pathways. In turn, the product of ChoK activity, phosphocholine, can further stimulate these pro-proliferative and survival pathways, creating a positive feedback loop that fuels cancer progression.

Caption: Choline Kinase Signaling Pathway.

Quantitative Data

The enzymatic activity of choline kinase can be quantified by measuring the rate of phosphocholine formation from choline. While specific kinetic parameters for Choline Chloride-13C3 are not extensively reported, the kinetic values for unlabeled choline provide a reliable approximation due to the negligible isotopic effect of 13C on the enzymatic reaction.

| Parameter | Value | Organism/Enzyme Source | Reference |

| Km for Choline | 0.68 mM | Rat Striatum (membrane-solubilized) | [5] |

| Km for Choline | 0.74 mM | Rat Striatum (soluble) | [5] |

Note: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These values are crucial for designing enzyme assays with appropriate substrate concentrations.

Experimental Protocols

In Vitro Choline Kinase Activity Assay using Choline Chloride-13C3 and LC-MS/MS

This protocol describes a method to measure the activity of choline kinase in cell lysates or with purified enzyme by quantifying the formation of phosphocholine-13C3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Choline Kinase Assay Workflow.

Materials and Reagents:

-

Choline Chloride-13C3

-

ATP (Adenosine 5'-triphosphate)

-

MgCl₂ (Magnesium Chloride)

-

Tris-HCl buffer (or other suitable buffer)

-

Purified choline kinase or cell lysate

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (LC-MS grade)

-

Formic acid (or other mobile phase modifier)

-

Internal standards (e.g., d9-choline, d9-phosphocholine)

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

-

ATP Stock Solution: 100 mM ATP in water.

-

Choline Chloride-13C3 Stock Solution: 100 mM Choline Chloride-13C3 in water.

-

Internal Standard Solution: A mixture of d9-choline and d9-phosphocholine at a known concentration in a suitable solvent.

-

-

Enzyme Preparation:

-

Purified Enzyme: Dilute the purified choline kinase to the desired concentration in assay buffer.

-

Cell Lysate: Prepare cell lysates by standard methods (e.g., sonication or detergent lysis) in a suitable lysis buffer. Determine the total protein concentration of the lysate.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

Assay Buffer

-

10 mM ATP

-

A range of Choline Chloride-13C3 concentrations (e.g., 0.1 to 5 mM) to determine kinetic parameters.

-

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the enzyme preparation (purified enzyme or cell lysate). The final reaction volume can be 50-100 µL.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a HILIC column for the separation of choline and phosphocholine.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent and product ions for Choline-13C3, Phosphocholine-13C3, and their corresponding internal standards.

-

Choline-13C3: Monitor the transition for the 13C-labeled parent ion to a characteristic product ion.

-

Phosphocholine-13C3: Monitor the transition for the 13C-labeled parent ion to a characteristic product ion.

-

-

-

-

Data Analysis:

-

Generate standard curves for Choline-13C3 and Phosphocholine-13C3 using known concentrations.

-

Quantify the amount of Phosphocholine-13C3 produced in each reaction.

-

Calculate the specific activity of choline kinase (e.g., in nmol of product formed per minute per mg of protein).

-

If kinetic parameters are desired, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Cellular Uptake and Metabolism of Choline Chloride-13C3

This protocol outlines a method for tracing the metabolism of Choline Chloride-13C3 in cultured cells.

Procedure:

-

Cell Culture:

-

Culture cells of interest to the desired confluency in standard culture medium.

-

-

Isotope Labeling:

-

Replace the standard culture medium with a medium containing a known concentration of Choline Chloride-13C3.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic flux.

-

-

Metabolite Extraction:

-

At each time point, wash the cells with ice-cold saline.

-

Quench the metabolism and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the cell extracts using the LC-MS/MS method described above to quantify the levels of Choline-13C3, Phosphocholine-13C3, and other downstream metabolites.

-

-

Data Analysis:

-

Determine the rate of incorporation of the 13C label from choline into phosphocholine and other downstream metabolites.

-

This provides insights into the activity of the choline metabolic pathway within the cells under different experimental conditions.

-

Conclusion

Choline Chloride-13C3 is a powerful and versatile tool for investigating the role of choline kinase in health and disease. Its use in stable isotope tracing studies, coupled with the precision of LC-MS/MS analysis, enables researchers to accurately quantify enzyme activity and dissect the complexities of choline metabolism. The detailed protocols and pathway information provided in this guide offer a solid foundation for scientists and drug development professionals to explore the therapeutic potential of targeting choline kinase in cancer and other proliferative disorders.

References

- 1. Choline kinase - Wikipedia [en.wikipedia.org]

- 2. Kinetic and mechanistic characterisation of Choline Kinase-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Choline metabolism in breast cancer; 2H-, 13C- and 31P-NMR studies of cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evidence for membrane-associated choline kinase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Choline Chloride-¹³C₃ in Unraveling Lipid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Choline (B1196258) Chloride-¹³C₃ in the dynamic field of lipid biosynthesis research. Stable isotope labeling with ¹³C₃-choline has emerged as a powerful technique to trace the metabolic fate of choline, a crucial nutrient, and to quantify the flux through key lipid synthesis pathways. This guide details the underlying metabolic pathways, provides comprehensive experimental protocols, presents quantitative data, and outlines the data analysis workflow, offering a complete resource for researchers embarking on studies in this area.

Introduction: The Significance of Choline in Lipid Metabolism

Choline is an essential nutrient that plays a pivotal role in numerous physiological processes, including the synthesis of the major membrane phospholipid, phosphatidylcholine (PC). The de novo synthesis of PC primarily occurs through the Kennedy pathway, also known as the CDP-choline pathway. By employing Choline Chloride-¹³C₃, where the three methyl carbons on the choline molecule are replaced with the heavy isotope ¹³C, researchers can precisely track the incorporation of choline into PC and other downstream metabolites. This stable isotope tracing approach, coupled with mass spectrometry, allows for the quantitative analysis of lipid synthesis rates and the elucidation of metabolic pathway dynamics in both healthy and diseased states. This technique is invaluable for understanding the alterations in lipid metabolism associated with various pathologies, including cancer and metabolic disorders, and for the development of novel therapeutic interventions.

The Kennedy Pathway: The Central Route for Choline Incorporation into Phosphatidylcholine

The primary pathway for the incorporation of choline into phosphatidylcholine is the Kennedy pathway. This enzymatic cascade involves three key steps that take place in the cytoplasm and at the endoplasmic reticulum. The use of Choline Chloride-¹³C₃ allows for the direct tracing of the ¹³C₃-labeled headgroup as it is processed through this pathway.

The three ¹³C atoms from Choline Chloride-¹³C₃ are retained throughout the Kennedy pathway, resulting in a phosphatidylcholine molecule with a mass shift of +3 Da in its headgroup. This distinct isotopic signature is readily detectable by mass spectrometry, enabling precise quantification of de novo PC synthesis.

Experimental Design and Protocols

A typical ¹³C₃-choline labeling experiment in cultured cells involves several key stages, from cell culture and labeling to lipid extraction and sample preparation for mass spectrometry analysis.

Cell Culture and ¹³C₃-Choline Labeling

A step-by-step protocol for labeling cultured cells with Choline Chloride-¹³C₃ is outlined below.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Choline-free cell culture medium

-

Choline Chloride-¹³C₃ (sterile solution)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at a density that allows them to reach 70-80% confluency at the time of labeling. Allow cells to adhere and grow for at least 24 hours in complete medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing choline-free medium with a known concentration of Choline Chloride-¹³C₃. The final concentration will depend on the cell type and experimental goals, but a common starting point is to match the choline concentration of the complete medium. For example, if the complete medium contains 14 mg/L of choline chloride, the labeling medium would be prepared with 14 mg/L of Choline Chloride-¹³C₃.

-

Labeling:

-

Aspirate the complete medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed ¹³C₃-choline labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C₃ into lipids.

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to quench metabolic activity.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells.

-

Wash the cell pellet with ice-cold PBS.

-

The cell pellet can be stored at -80°C until lipid extraction.

-

Lipid Extraction

The Folch or Bligh and Dyer methods are commonly used for the extraction of total lipids from cultured cells.

Materials:

-

Cell pellet

-

Methanol

-

0.9% NaCl solution (or water)

-

Glass centrifuge tubes

-

Centrifuge

Procedure (Bligh and Dyer Method):

-

Resuspend the cell pellet in 100 µL of water.

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture vigorously for 15 minutes.

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of water and vortex for 1 minute.

-

Centrifuge the sample at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for mass spectrometry analysis.

Quantitative Data Presentation

The primary output of a ¹³C₃-choline labeling experiment is the measurement of the fractional enrichment of ¹³C in various lipid species. This data provides a quantitative measure of the contribution of de novo synthesis to the total pool of a given lipid. The following table presents representative data from a hypothetical time-course experiment, illustrating the increasing incorporation of ¹³C₃ into different phosphatidylcholine (PC) species.

| Time (hours) | PC (16:0/18:1) ¹³C₃ Fractional Enrichment (%) | PC (18:0/18:1) ¹³C₃ Fractional Enrichment (%) | PC (16:0/20:4) ¹³C₃ Fractional Enrichment (%) |

| 0 | 0.0 | 0.0 | 0.0 |

| 2 | 5.2 ± 0.4 | 4.8 ± 0.3 | 3.1 ± 0.2 |

| 6 | 15.8 ± 1.1 | 14.5 ± 0.9 | 9.5 ± 0.7 |

| 12 | 28.9 ± 2.3 | 26.7 ± 1.8 | 18.2 ± 1.5 |

| 24 | 45.1 ± 3.5 | 42.3 ± 3.1 | 30.7 ± 2.6 |

Data are presented as mean ± standard deviation (n=3). Fractional enrichment is calculated as the percentage of the labeled species relative to the total (labeled + unlabeled) pool of that lipid species.

Data Analysis Workflow for Metabolic Flux Analysis

The analysis of data from ¹³C₃-choline labeling experiments to determine metabolic fluxes involves a multi-step workflow, from raw mass spectrometry data processing to kinetic modeling.

-

LC-MS/MS Analysis: The extracted lipids are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is set to detect the precursor and product ions of the lipid species of interest, including their unlabeled (M+0) and ¹³C₃-labeled (M+3) forms.

-

Peak Integration and Isotopologue Abundance: Specialized software is used to integrate the peak areas of the different isotopologues for each lipid species.

-

Natural Abundance Correction: The raw isotopologue abundances are corrected for the natural abundance of ¹³C and other heavy isotopes.

-

Mass Isotopomer Distribution Analysis (MIDA): The corrected mass isotopomer distributions are used to calculate the fractional enrichment of the ¹³C label in the precursor pool (¹³C₃-phosphocholine) and the product lipids (¹³C₃-phosphatidylcholine species).

-

Metabolic Flux Calculation: The fractional enrichment data is then used in kinetic models to calculate the rates (fluxes) of lipid synthesis. This can provide valuable insights into how different experimental conditions or genetic perturbations affect the dynamics of lipid metabolism.

Applications in Research and Drug Development

The use of Choline Chloride-¹³C₃ in lipid biosynthesis research has broad applications:

-

Basic Research: Elucidating the regulation of lipid metabolic pathways in response to various stimuli and genetic modifications.

-

Disease Modeling: Understanding the dysregulation of lipid metabolism in diseases such as cancer, non-alcoholic fatty liver disease (NAFLD), and neurodegenerative disorders.

-

Drug Discovery and Development:

-

Target Identification and Validation: Identifying and validating enzymes in the Kennedy pathway as potential drug targets.

-

Mechanism of Action Studies: Determining how drug candidates modulate lipid synthesis pathways.

-

Biomarker Discovery: Identifying changes in lipid flux as potential biomarkers for disease diagnosis and therapeutic response.

-

Conclusion

Choline Chloride-¹³C₃ is an indispensable tool for researchers investigating the intricacies of lipid biosynthesis. This technical guide provides a comprehensive overview of its application, from the fundamental metabolic pathways to detailed experimental protocols and data analysis workflows. By leveraging the power of stable isotope tracing, scientists can gain unprecedented insights into the dynamic nature of lipid metabolism, paving the way for new discoveries in health and disease and accelerating the development of novel therapeutics.

Investigating One-Carbon Metabolism with ¹³C Labeled Choline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and applications of using ¹³C labeled choline (B1196258) to investigate one-carbon (1C) metabolism. This powerful technique allows for the precise tracing of choline's metabolic fate, offering critical insights into cellular proliferation, disease pathogenesis, and the development of novel therapeutic strategies.

Introduction to One-Carbon Metabolism and the Role of Choline

One-carbon metabolism is a fundamental network of biochemical pathways responsible for the transfer of one-carbon units. These pathways are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and the universal methyl donor, S-adenosylmethionine (SAM). SAM is critical for the methylation of DNA, RNA, proteins, and lipids, playing a vital role in epigenetic regulation and cellular signaling.

Choline is an essential nutrient that serves as a key entry point into one-carbon metabolism. Through a series of enzymatic reactions, choline is oxidized to betaine. Betaine then donates a methyl group to homocysteine to regenerate methionine, a precursor to SAM. This process, known as the betaine-homocysteine methyltransferase (BHMT) pathway, is particularly active in the liver and kidneys and is crucial for maintaining methyl group homeostasis.

The study of one-carbon metabolism is paramount in various fields, including cancer biology, neuroscience, and drug development. Dysregulation of these pathways has been implicated in numerous diseases, including cancer, cardiovascular disease, and neural tube defects. The use of stable isotope tracers, such as ¹³C labeled choline, provides a dynamic and quantitative approach to understanding the intricate workings of this vital metabolic network.

Signaling Pathways in Choline and One-Carbon Metabolism

The regulation of choline and one-carbon metabolism is tightly integrated with major cellular signaling pathways. Oncogenic signaling, for instance, can significantly alter choline metabolism to support rapid cell proliferation. Key signaling pathways that intersect with choline and one-carbon metabolism include:

-

PI3K/AKT/mTOR Pathway: This central signaling cascade, often hyperactivated in cancer, promotes nutrient uptake and anabolic processes. mTORC1, a key component of this pathway, can upregulate the expression of enzymes involved in one-carbon metabolism to support nucleotide and lipid biosynthesis.

-

RAS/MAPK Pathway: The RAS signaling pathway, another critical regulator of cell growth and proliferation, has been shown to influence choline kinase (CHK) activity. Increased CHK activity leads to elevated levels of phosphocholine, a hallmark of many cancers.

Below are diagrams illustrating the core metabolic pathways and their regulation.

Caption: Choline is oxidized to betaine, which donates a methyl group to homocysteine to form methionine, a key component of the one-carbon cycle.

Caption: Major signaling pathways like PI3K/AKT and RAS/MAPK regulate enzymes in choline and one-carbon metabolism to promote cell growth.

Experimental Protocols for ¹³C Labeled Choline Tracing

The following sections detail a general workflow for conducting a ¹³C labeled choline tracing experiment, from cell culture to data analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and enter the exponential growth phase. The seeding density should be optimized to ensure cells do not become confluent before the end of the labeling period.

-

Media Preparation: Prepare two types of media: a "light" medium containing unlabeled choline and a "heavy" medium where the standard choline is replaced with ¹³C labeled choline (e.g., [¹³C₅]-choline). Ensure all other components of the media are identical.

-

Labeling: Once cells have reached the desired confluency, replace the standard medium with the pre-warmed "heavy" medium. The duration of labeling will depend on the specific metabolic pathway and turnover rates of the metabolites of interest. A time-course experiment is often recommended to determine the optimal labeling period.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold quenching solution, such as 80% methanol, and incubate at -80°C.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Centrifuge the lysate to pellet the protein and cell debris. The supernatant contains the polar metabolites. The pellet can be used for protein or lipid analysis.

-

Solvent Evaporation: Dry the supernatant containing the metabolites using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis, typically a mixture of water and an organic solvent like acetonitrile.

-

Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. This type of chromatography is well-suited for the separation of polar metabolites like those involved in one-carbon metabolism.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (i.e., molecules with different numbers of ¹³C atoms).

-

Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted SIM (selected ion monitoring) or PRM (parallel reaction monitoring) mode to accurately quantify the abundance of specific metabolites and their ¹³C labeled counterparts.

Data Presentation and Analysis

The primary output of a ¹³C labeling experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue. This data can be used to calculate the fractional contribution of the labeled substrate to the metabolite pool and to determine metabolic fluxes through the pathway.

Quantitative Data Summary

The following table provides a hypothetical example of ¹³C enrichment data that could be obtained from a ¹³C-choline tracing experiment in a cancer cell line.

| Metabolite | M+0 (Unlabeled) Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) | M+4 Abundance (%) | M+5 Abundance (%) | Fractional ¹³C Enrichment (%) |

| Choline | 5.2 | 0.5 | 1.3 | 3.0 | 10.0 | 80.0 | 94.8 |

| Betaine | 25.8 | 2.5 | 5.0 | 10.2 | 20.5 | 36.0 | 74.2 |

| Methionine | 45.1 | 4.3 | 8.1 | 15.6 | 18.4 | 8.5 | 54.9 |

| SAM | 60.3 | 5.9 | 10.2 | 12.1 | 8.3 | 3.2 | 39.7 |

This is example data and does not represent results from a specific study.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within one-carbon metabolism.

Caption: A step-by-step workflow for conducting a ¹³C-choline stable isotope tracing experiment.

Conclusion

Investigating one-carbon metabolism with ¹³C labeled choline is a robust and informative approach for researchers, scientists, and drug development professionals. The detailed protocols and data analysis workflows presented in this guide provide a solid foundation for designing and executing these experiments. The insights gained from such studies are invaluable for understanding the metabolic underpinnings of various diseases and for the development of targeted therapies that exploit the metabolic vulnerabilities of pathological cells. The continued application and refinement of these techniques will undoubtedly lead to new discoveries and advancements in the field of metabolic research.

The Warburg Effect and Beyond: A Technical Guide to Preliminary Studies of Choline Metabolism in Cancer Cells Using 13C-Labeled Choline

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer metabolism research is continuously evolving, moving beyond the classical understanding of the Warburg effect to explore other metabolic pathways that fuel tumorigenesis. One such critical pathway is the altered choline (B1196258) metabolism, a hallmark of many cancers characterized by increased levels of phosphocholine (B91661) (PCho) and total choline-containing compounds (tCho). Stable isotope tracing with compounds like Choline Chloride-13C3 offers a powerful methodology to dissect these metabolic alterations, providing invaluable insights for novel therapeutic strategies. This technical guide synthesizes findings from preliminary studies using 13C-labeled choline in cancer cells, offering a detailed overview of experimental protocols, quantitative data, and the intricate signaling pathways involved.

While direct preliminary studies comprehensively detailing the use of Choline Chloride-13C3 are emerging, significant insights can be drawn from foundational studies utilizing structurally and metabolically analogous tracers such as [1,2-13C]choline. The data and protocols presented herein are primarily derived from such studies, offering a robust framework for designing and interpreting experiments with 13C-labeled choline compounds.

Quantitative Data Presentation

The following table summarizes quantitative data from a key study investigating the incorporation of 13C-labeled choline into key metabolites in MCF7 human breast cancer cells. This data highlights the rapid uptake and phosphorylation of choline, a characteristic feature of cancerous cells.

| Cell Line | Tracer & Concentration | Incubation Time (hours) | Metabolite | % Incorporation of 13C Label | Reference |

| MCF7 | [1,2-13C]choline (100 µM) | 24 | Phosphocholine | 69.5 | [1] |

| MCF7 | [1,2-13C]choline (100 µM) | 24 | Phosphatidylcholine | 36.0 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below is a synthesized protocol based on established methods for stable isotope tracing of choline metabolism in cancer cells.

Protocol 1: 13C-Choline Labeling and Metabolite Extraction in Cultured Cancer Cells

Objective: To trace the metabolic fate of 13C-labeled choline in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Choline-free medium

-

Choline Chloride-13C3 or [1,2-13C]choline

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Cell scrapers

-

Centrifuge tubes

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Culture: Culture cancer cells in complete medium until they reach the desired confluency (typically 70-80%).

-

Choline Starvation (Optional but Recommended): To enhance the uptake of the labeled choline, aspirate the complete medium, wash the cells once with PBS, and incubate in choline-free medium for a defined period (e.g., 2-4 hours).

-

Labeling: Prepare the labeling medium by supplementing choline-free medium with the desired concentration of Choline Chloride-13C3 (e.g., 100 µM). Remove the starvation medium and add the labeling medium to the cells.

-

Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Immediately add a pre-chilled extraction solvent mixture (e.g., Methanol:Water, 80:20, v/v) to the culture plate.

-

Scrape the cells on ice and collect the cell lysate into a pre-chilled centrifuge tube.

-

For separation of polar and lipid fractions, a biphasic extraction using methanol, water, and chloroform can be performed.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract using a lyophilizer or vacuum concentrator.

-

-

Analysis: Resuspend the dried metabolites in a suitable solvent for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isotopic enrichment in choline-containing metabolites.

Signaling Pathways and Experimental Workflows

The dysregulation of choline metabolism in cancer is intricately linked to major signaling pathways that drive cell proliferation and survival. Choline kinase (ChoK), the enzyme that phosphorylates choline to phosphocholine, is a key player in this process and is often upregulated in cancer.[2]

Choline Kinase Signaling Pathway

The activity of ChoK is influenced by upstream oncogenic signals, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[2][3] Increased ChoK activity leads to an accumulation of phosphocholine, which is not only a precursor for membrane synthesis but also acts as a second messenger, further promoting cell proliferation.

Caption: Choline Kinase (ChoK) signaling pathway in cancer cells.

Experimental Workflow for 13C-Choline Tracing

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using Choline Chloride-13C3.

Caption: A typical experimental workflow for 13C-choline tracing studies.

Conclusion

The study of choline metabolism in cancer cells using stable isotope tracers like Choline Chloride-13C3 is a rapidly advancing field. The preliminary data and established protocols provide a solid foundation for researchers to explore the intricacies of this metabolic pathway. By understanding how cancer cells rewire their choline metabolism, we can identify novel therapeutic targets and develop more effective anti-cancer strategies. The integration of stable isotope tracing with advanced analytical techniques and systems biology approaches will undoubtedly continue to shed light on the complex metabolic landscape of cancer.

References

Methodological & Application

Application Notes and Protocols for Choline Chloride-¹³C₃ Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Choline (B1196258) Chloride-¹³C₃ is a powerful technique for tracing the metabolic fate of choline in cellular systems. This method is particularly relevant in cancer research, as aberrant choline metabolism is a recognized hallmark of many malignancies.[1] Cancer cells often exhibit increased uptake of choline and elevated levels of phosphocholine (B91661) (PCho) and total choline-containing compounds (tCho), a phenomenon driven by the upregulation of enzymes such as choline kinase (ChoK).[1] This metabolic reprogramming supports rapid cell proliferation by providing the necessary building blocks for membrane biosynthesis. The use of ¹³C-labeled choline allows for the precise tracking and quantification of choline metabolites through various biochemical pathways, offering insights into enzyme kinetics, pathway flux, and the impact of therapeutic interventions on choline metabolism. This document provides a detailed protocol for the application of Choline Chloride-¹³C₃ in cell culture, from initial cell handling to downstream analysis by mass spectrometry.

Key Signaling Pathways and Workflows

To visualize the experimental process and the underlying biological pathways, the following diagrams have been generated.

References

Application Note: Quantitative Analysis of Choline Chloride-13C3 Incorporation using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline (B1196258) is an essential nutrient vital for numerous biological processes, including the synthesis of the neurotransmitter acetylcholine, the formation of cell membranes through phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), and as a source of methyl groups for methylation reactions.[1][2] The study of choline metabolism is critical in various research fields, including neuroscience, oncology, and metabolic diseases. Stable isotope labeling with compounds like Choline Chloride-13C3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers a powerful technique for tracing the metabolic fate of choline and quantifying its incorporation into downstream metabolites.[3][4] This application note provides a detailed protocol for the analysis of Choline Chloride-13C3 incorporation, enabling researchers to perform metabolic flux analysis and investigate the dynamics of choline metabolism in biological systems.[5][6]

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar choline and its metabolites, followed by detection using tandem mass spectrometry.[7][8] By introducing Choline Chloride-13C3 into a biological system (e.g., cell culture or in vivo model), the 13C-labeled choline is taken up by cells and incorporated into various metabolic pathways.[4] LC-MS/MS is then used to differentiate and quantify the unlabeled (endogenous) and 13C-labeled (exogenous) choline and its metabolites. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the labeled and unlabeled analytes, allowing for sensitive and specific quantification.[9]

Featured Application: Tracing Choline Metabolism in Cancer Cells

Altered choline metabolism is a recognized hallmark of many cancers, characterized by increased levels of choline-containing compounds.[3][10] This protocol can be applied to trace the metabolic fate of 13C3-choline in cancer cell lines, providing insights into the dysregulation of choline phospholipid metabolism in tumor progression.[3][10]

Experimental Protocols

Sample Preparation (from Cell Culture)

-

Cell Seeding: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.[4]

-

Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of Choline Chloride-13C3 (e.g., 50% 13C3-choline).[4] The final concentration of total choline should be similar to the original medium.[4]

-

Incubation: Culture the cells in the labeling medium for a specific duration (e.g., 24, 48, or 72 hours) to allow for the incorporation of the stable isotope.[4]

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., methanol:water, 80:20, v/v) to each well.

-

Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[11]

-

LC-MS/MS Analysis

The following are recommended starting conditions and can be optimized for specific instrumentation and applications.